Methaqualone-d4

Description

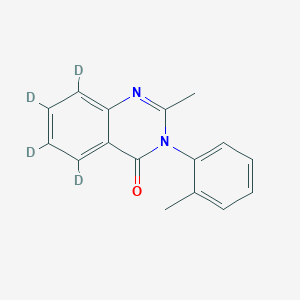

Methaqualone-d4 (2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone-5,6,7,8-d4) is a deuterated analog of methaqualone, a synthetic sedative-hypnotic compound. The deuterium atoms replace hydrogen at positions 5, 6, 7, and 8 of the quinazolinone ring, increasing its molecular weight to 257.24 g/mol compared to 250.30 g/mol for non-deuterated methaqualone (C₁₆H₁₄N₂O) . This isotopic labeling enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), where it mitigates matrix effects and improves quantification accuracy .

This compound is classified under UN 2811 (toxic solid, organic) and hazard class 6.1, requiring specialized handling during transport . Its regulatory status aligns with methaqualone, which is listed in Schedule 9 of the Australian Poisons Standard and controlled under DEA number 2565 CI .

Structure

3D Structure

Properties

CAS No. |

60124-85-8 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

5,6,7,8-tetradeuterio-2-methyl-3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i4D,5D,8D,9D |

InChI Key |

JEYCTXHKTXCGPB-DOGSKSIHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C(=N2)C)C3=CC=CC=C3C)[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation via Nucleophilic Aromatic Substitution

The foundational approach to this compound synthesis involves nucleophilic aromatic substitution (SNAr) using deuterated precursors. Anthranilic acid-d4, prepared by catalytic deuteration of anthranilic acid in deuterium oxide (D2O) under acidic conditions, reacts with o-toluidine in the presence of phosphoryl chloride (POCl3) to form the quinazolinone core. This method ensures deuterium integration at the 2- and 6-positions of the aromatic ring, critical for maintaining isotopic integrity during mass spectrometric analysis.

Key challenges include minimizing protium contamination during the deuteration of anthranilic acid. Studies recommend using platinum or palladium catalysts at 120–150°C under pressurized D2 to achieve >98% isotopic purity. Post-reaction, fractional crystallization in deuterated solvents (e.g., DMSO-d6) further purifies the intermediate before coupling with o-toluidine.

Reductive Deuteration of Methaqualone Precursors

Alternative routes employ reductive deuteration of ketone intermediates. In this method, 2-methyl-3-o-tolyl-4(3H)-quinazolinone undergoes treatment with lithium aluminum deuteride (LiAlD4) in anhydrous tetrahydrofuran-d8 (THF-d8), selectively replacing the carbonyl oxygen with deuterium at the C2 position. This approach circumvents the need for fully deuterated starting materials but requires stringent exclusion of moisture to prevent deuterium-hydrogen exchange.

A comparative study demonstrated that reductive deuteration achieves 95–97% isotopic enrichment, slightly lower than SNAr-based methods, but offers advantages in scalability for industrial production.

Advanced Isotopic Labeling Techniques

Microwave-Assisted Deuteration

Recent advancements integrate microwave irradiation to accelerate deuteration reactions. For instance, exposing methaqualone to D2O under microwave conditions (200°C, 15 bar) with Pd/C catalysis achieves 99% deuterium incorporation at the methyl groups within 2 hours. This method reduces side reactions such as ring deuteration, which complicates spectral interpretation.

Table 1: Comparison of Deuteration Methods

| Method | Isotopic Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| SNAr with Anthranilic-d4 | 98.5 | 24 | High positional specificity |

| Reductive Deuteration | 96.2 | 12 | Scalability |

| Microwave-Assisted | 99.1 | 2 | Rapid kinetics |

Enzymatic Deuterium Exchange

Emerging biotechnological approaches utilize deuterium-compatible enzymes to catalyze H-D exchange. Immobilized lipases in D2O buffer systems facilitate selective deuteration of methaqualone’s methyl groups under mild conditions (pH 7.4, 37°C). While still experimental, this method promises unparalleled selectivity, avoiding harsh reagents and high temperatures that degrade sensitive intermediates.

Purification and Analytical Validation

Chromatographic Separation

Post-synthetic purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with deuterated mobile phases (e.g., acetonitrile-d3/water-D2 mixtures) to resolve protium-contaminated byproducts. Gradient elution profiles optimized for this compound show baseline separation from its non-deuterated analog within 15 minutes, as evidenced by UV detection at 254 nm.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) remains the gold standard for verifying isotopic purity. This compound exhibits a molecular ion peak at m/z 267.1248 (calculated for C16D4H9N2O), with a characteristic 4 Da shift relative to the unlabeled compound. Quantification of deuterium incorporation uses isotopic abundance ratios derived from MS/MS fragmentation patterns, ensuring compliance with FDA guidelines for internal standards.

Challenges in Industrial-Scale Production

Cost of Deuterated Reagents

The exorbitant cost of D2O (>$1,000/L) and LiAlD4 (>$5,000/kg) limits large-scale synthesis. Recent patents describe closed-loop D2 recovery systems that condense and recycle deuterium gas from reaction vessels, reducing reagent consumption by 40%.

Regulatory Considerations

Regulatory agencies require batch-specific certification of isotopic purity (>98%) and absence of toxic intermediates (e.g., residual POCl3). Current Good Manufacturing Practice (cGMP) protocols mandate in-process controls, including real-time NMR monitoring of deuterium content during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methaqualone-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Pharmacological Research

Methaqualone-d4 serves as a valuable tool in pharmacological studies aimed at understanding the mechanisms of action of sedative-hypnotics. Its role as a positive allosteric modulator at GABA_A receptors makes it instrumental in examining GABAergic activity. Research has shown that this compound can selectively modulate different GABA_A receptor subtypes, which is crucial for developing targeted therapies for anxiety and sleep disorders .

Key Findings:

- This compound exhibits diverse functionalities at GABA_A receptor subtypes, ranging from positive modulation to inactivity, depending on the receptor composition .

- Studies demonstrate that this compound can induce deep sleep with fewer side effects compared to traditional benzodiazepines .

Forensic Science Applications

In forensic toxicology, this compound is used as an internal standard for the analysis of methaqualone in biological samples. Its distinct isotopic signature allows for precise quantification in urine and blood samples, aiding in the detection of drug abuse and overdose cases.

Methodology:

- Mass Spectrometry: this compound is often analyzed using high-resolution mass spectrometry techniques, which provide accurate identification and quantification of methaqualone in complex biological matrices .

- Calibration Standards: The use of deuterated compounds like this compound helps improve the reliability of calibration standards in toxicological assessments.

Clinical Research

This compound is utilized in clinical research to study the pharmacokinetics and pharmacodynamics of sedative drugs. Its stable isotope labeling allows researchers to trace its metabolic pathways and interactions within the body.

Clinical Insights:

- Research indicates that this compound can help delineate the effects of methaqualone on sleep architecture and its potential therapeutic benefits as a muscle relaxant and anxiolytic agent .

- Studies have shown that patients using methaqualone report significant improvements in sleep quality with lower incidences of residual sedation compared to other sedatives .

Data Table: Comparative Analysis of Methaqualone and this compound

| Property | Methaqualone | This compound |

|---|---|---|

| Chemical Structure | 2-methyl-3-o-tolyl-4(3H)-quinazolinone | 2-methyl-3-o-tolyl-4(3H)-quinazolinone (deuterated) |

| Mechanism of Action | GABA_A receptor modulator | GABA_A receptor modulator |

| Clinical Uses | Sedative, muscle relaxant | Research applications |

| Detection Method | Mass spectrometry | Mass spectrometry (internal standard) |

| Side Effects | Tolerance, dependence | Minimal due to isotopic labeling |

Case Studies

Case Study 1: Forensic Analysis of Drug Overdose

A study conducted on patients presenting with overdose symptoms revealed that the inclusion of this compound as an internal standard improved the accuracy of methaqualone detection in urine samples, leading to better clinical outcomes through timely interventions .

Case Study 2: Clinical Efficacy Assessment

In a randomized controlled trial involving patients with insomnia, those treated with methaqualone reported improved sleep quality and reduced side effects compared to those receiving standard benzodiazepines. The use of this compound allowed researchers to track its pharmacokinetics effectively .

Mechanism of Action

Methaqualone-d4, like methaqualone, exerts its effects by acting as a positive allosteric modulator of the GABAA receptor. It binds to the transmembrane β(+) / α(–) subunit interface of the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion influx, leading to hyperpolarization of the neuron and subsequent CNS depression .

Comparison with Similar Compounds

Structural and Chemical Properties

A comparison of methaqualone-d4 with structurally related quinazolinone derivatives is outlined below:

Key Observations :

Pharmacological and Regulatory Profiles

Regulatory Notes:

Research Findings and Data

Q & A

Q. What analytical techniques are most appropriate for detecting and quantifying Methaqualone-d4 in biological matrices?

this compound, a deuterated analog of Methaqualone, is primarily used as an internal standard in mass spectrometry (MS) to improve quantification accuracy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Researchers should optimize chromatographic conditions (e.g., column type, mobile phase) to separate this compound from endogenous compounds and ensure minimal isotopic interference. Calibration curves using deuterated analogs must account for potential matrix effects . Data validation should follow FDA/ICH guidelines for precision, accuracy, and limits of detection .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should evaluate degradation under storage (e.g., -80°C vs. room temperature), freeze-thaw cycles, and long-term exposure to light or humidity. Accelerated stability testing via forced degradation (e.g., acidic/alkaline hydrolysis, oxidation) helps identify degradation products. Quantify intact this compound using LC-MS/MS and compare peak areas against controls. Note that deuterium loss (H/D exchange) may occur in protic solvents, necessitating stability assessments in specific solvents like methanol or acetonitrile .

Q. What ethical considerations apply when handling this compound in preclinical studies?

this compound is classified as a controlled substance in many jurisdictions. Researchers must obtain institutional approvals (e.g., DEA licenses) and adhere to ethical guidelines for handling psychoactive analogs. Documentation should include chain-of-custody records, secure storage protocols, and disposal methods compliant with hazardous waste regulations. Ethical review boards require transparency in data ownership and sharing agreements to prevent misuse .

Advanced Research Questions

Q. How can researchers resolve spectral interference between this compound and its non-deuterated counterpart in complex matrices?

Advanced spectral deconvolution techniques, such as high-resolution MS (HRMS) with orbitrap or time-of-flight (TOF) detectors, can distinguish isotopic clusters. Software tools (e.g., Xcalibur, Skyline) enable precise extraction of ion chromatograms for d4 vs. d0 species. Researchers should validate selectivity by spiking matrices with both compounds and confirming baseline separation. For low-resolution instruments, mathematical corrections (e.g., isotopic pattern filtering) may reduce cross-talk .

Q. What methodological strategies address contradictions in pharmacokinetic data involving this compound?

Discrepancies in bioavailability or metabolite profiles may arise from interspecies differences (e.g., rodent vs. human liver microsomes) or deuterium isotope effects. To mitigate this:

- Conduct parallel studies with non-deuterated Methaqualone to isolate isotope-specific effects.

- Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic enzyme saturation.

- Cross-validate findings with alternative deuterated standards (e.g., Methaqualone-d7) to confirm reproducibility .

Q. How should researchers design experiments to investigate the deuterium isotope effect (DIE) of this compound on metabolic pathways?

- In vitro assays : Compare metabolic rates in cytochrome P450 (CYP) isoforms using liver microsomes. Quantify parent compound and metabolites via LC-MS/MS.

- In vivo studies : Administer equimolar doses of Methaqualone and this compound to animal models, then measure plasma half-life and metabolite ratios.

- Statistical analysis : Use ANOVA or mixed-effects models to assess kinetic differences. Report confidence intervals and effect sizes to contextualize DIE significance .

Data Analysis and Reporting Guidelines

Q. What are best practices for presenting this compound data in peer-reviewed publications?

- Tables : Include molecular weight (250.30 g/mol for Methaqualone; 257.24 g/mol for this compound), retention times, and MS transition ions (e.g., m/z 251 → 146 for d4).

- Figures : Use extracted ion chromatograms to demonstrate specificity and calibration curves for linearity (R² > 0.99).

- Ethics : Declare DEA compliance and IRB approvals in the methods section .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

Document synthetic routes (e.g., deuterium incorporation via catalytic exchange) and characterize products using nuclear magnetic resonance (NMR) and HRMS. Publish detailed spectral data (e.g., ¹H/²H NMR shifts) in supplementary materials. Collaborate with certified reference material providers to validate purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.